molecular formula C9H9FO3 B1321300 4-Ethoxy-3-fluorobenzoic acid CAS No. 5710-64-5

4-Ethoxy-3-fluorobenzoic acid

Cat. No.: B1321300
CAS No.: 5710-64-5
M. Wt: 184.16 g/mol
InChI Key: PRBYLMBZCTVHIP-UHFFFAOYSA-N
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Description

Research Significance of Substituted Benzoic Acid Derivatives

Substituted benzoic acid derivatives are a class of compounds that hold significant importance in medicinal chemistry and drug discovery. preprints.orguef.fi Their versatile structure allows for a wide range of modifications, enabling the fine-tuning of their biological and physicochemical properties. nih.gov Researchers have explored these derivatives for various therapeutic applications, including the development of anticancer agents and sirtuin inhibitors. preprints.orgnih.gov The ability to introduce different functional groups onto the benzoic acid scaffold allows for the systematic investigation of structure-activity relationships (SAR), which is crucial for optimizing lead compounds into effective drugs. nih.gov For instance, studies have shown that the nature and position of substituents on the benzoic acid ring can significantly impact a compound's inhibitory activity against specific enzymes. nih.govsci-hub.se

Strategic Incorporation of Ethoxy and Fluoro Moieties in Molecular Design

The inclusion of ethoxy and fluoro groups in a molecule like 4-ethoxy-3-fluorobenzoic acid is a deliberate strategy in medicinal chemistry. researchgate.netnih.gov The ethoxy group, being moderately hydrophobic, can influence a compound's solubility and how it interacts with biological membranes. cymitquimica.com

Overview of Research Trajectories for this compound

Current research involving this compound primarily focuses on its utility as a versatile building block in organic synthesis. lookchem.comcymitquimica.com It serves as a key intermediate for creating more complex molecules with potential applications in the pharmaceutical and agrochemical industries. lookchem.com The presence of both the ethoxy and fluoro substituents provides a unique combination of steric and electronic properties that can be exploited in the design of novel compounds. cymitquimica.com For example, it has been used in the synthesis of derivatives such as this compound 3-(dibutylamino)propyl ester hydrochloride. uni.lu The continued exploration of this compound and its derivatives is expected to yield new molecules with tailored biological activities.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 5710-64-5 nih.gov
Canonical SMILES CCOC1=C(C=C(C=C1)C(=O)O)F nih.gov
InChI Key PRBYLMBZCTVHIP-UHFFFAOYSA-N nih.gov

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBYLMBZCTVHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611138
Record name 4-Ethoxy-3-fluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5710-64-5
Record name 4-Ethoxy-3-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5710-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Ethoxy 3 Fluorobenzoic Acid and Its Derivatives

Established Synthetic Routes to 4-Ethoxy-3-fluorobenzoic Acid

The synthesis of this compound is typically achieved through well-established organic chemistry reactions, often involving a sequence of steps to introduce the required functional groups onto the aromatic ring with the correct regiochemistry.

Multi-Step Organic Synthesis Approaches

The construction of this compound generally relies on a multi-step pathway starting from a more readily available precursor. smolecule.com A common and logical starting material is 3-fluoro-4-hydroxybenzoic acid or its corresponding aldehyde, 3-fluoro-4-hydroxybenzaldehyde (B106929). chemicalbook.com The synthesis strategy involves the introduction of the ethoxy group onto the phenolic hydroxyl group, followed by oxidation if starting from the aldehyde.

A representative synthetic sequence is outlined below:

Ethylation : The phenolic hydroxyl group of a precursor like 3-fluoro-4-hydroxybenzaldehyde is converted to an ethoxy group.

Oxidation : The aldehyde functional group is then oxidized to a carboxylic acid to yield the final product.

This multi-step approach allows for precise control over the placement of each functional group, which is crucial for the compound's final properties and reactivity. smolecule.com

Ethylation Reactions for Ethoxy Group Introduction

The introduction of the ethoxy group is a critical step, typically accomplished via a Williamson ether synthesis. This involves the reaction of a phenoxide, generated from a precursor like 3-fluoro-4-hydroxybenzaldehyde, with an ethylating agent.

A documented method involves dissolving 3-fluoro-4-hydroxybenzaldehyde in a polar aprotic solvent such as N,N-dimethylformamide (DMF). chemicalbook.com A base, commonly potassium carbonate (K₂CO₃), is added to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide ion. Subsequently, an ethylating agent like ethyl iodide is introduced, which undergoes a nucleophilic substitution reaction with the phenoxide to form the ether linkage. chemicalbook.com The reaction is typically heated to ensure a reasonable reaction rate. chemicalbook.com This method is effective for producing 4-ethoxy-3-fluorobenzaldehyde (B1592500), which can then be oxidized to the target carboxylic acid. chemicalbook.com

Table 1: Example Ethylation Reaction Conditions

scienceParameterdescriptionDetailssourceReference
Starting Material3-fluoro-4-hydroxybenzaldehyde chemicalbook.com
ReagentsPotassium Carbonate (K₂CO₃), Ethyl Iodide (CH₃CH₂I) chemicalbook.com
SolventN,N-dimethylformamide (DMF) chemicalbook.com
Temperature50 °C chemicalbook.com
Reaction Time18 hours chemicalbook.com
Product4-ethoxy-3-fluorobenzaldehyde chemicalbook.com

Fluorination Strategies for Aromatic Systems

While the synthesis of this compound often starts with an already fluorinated precursor, understanding aromatic fluorination is key to accessing these precursors. The methods for introducing a fluorine atom onto a benzene (B151609) ring are diverse. researchgate.net

Electrophilic Fluorination : This approach uses reagents that deliver an electrophilic fluorine ("F+"). These methods are often limited by the availability and reactivity of the fluorinating agents.

Nucleophilic Aromatic Substitution (SₙAr) : This is a common strategy where a good leaving group (like -Cl or -NO₂) on an activated aromatic ring is displaced by a fluoride (B91410) ion (e.g., from KF). researchgate.net The Halex reaction is a prime example.

Balz-Schiemann Reaction : This classic method involves the conversion of an aniline (B41778) (aromatic amine) to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source like tetrafluoroborate (B81430) (BF₄⁻) to yield the fluoroarene. researchgate.net

Modern Catalytic Methods : Recent advances include transition-metal-catalyzed fluorination reactions, often using palladium or copper catalysts, which can offer improved selectivity and milder reaction conditions. rsc.orgbeilstein-journals.org For instance, copper-catalyzed methods have been developed for the fluorination of benzoic acid derivatives. beilstein-journals.org

Nucleophilic Substitution Reactions in Aromatic Synthesis

Nucleophilic aromatic substitution (SₙAr) is a cornerstone of synthesizing substituted aromatic compounds. researchgate.net In the context of this compound, SₙAr can be used in several ways. For example, a starting material like 3,4-difluorobenzoic acid could potentially undergo selective nucleophilic substitution. The fluorine atom at the 4-position is more activated towards nucleophilic attack by an ethoxide ion due to the electron-withdrawing effect of the carboxylic acid group.

Alternatively, SₙAr reactions can be performed on unprotected benzoic acids where an ortho-fluoro group is displaced by organolithium or Grignard reagents, showcasing the versatility of this reaction type in modifying benzoic acid derivatives. researchgate.net The presence of the fluorine atom in 3-fluoro-4-methoxybenzoic acid, a related compound, is noted to enable nucleophilic aromatic substitution. ossila.com

Esterification and Hydrolysis Pathways

The carboxylic acid functional group is central to the identity of this compound, but it can also be temporarily modified during a synthesis.

Esterification : The carboxylic acid can be converted to an ester to act as a protecting group or to synthesize specific ester derivatives. uni.lunih.gov A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis (e.g., sulfuric acid). rug.nl For instance, 3-fluoro-4-hydroxybenzoic acid can be esterified with methanol using thionyl chloride or sulfuric acid as a catalyst.

Hydrolysis : If the synthesis is carried out on an ester derivative (e.g., methyl 4-ethoxy-3-fluorobenzoate), the final step is the hydrolysis of the ester back to the carboxylic acid. This is typically achieved under basic conditions using an aqueous solution of a base like sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. mnstate.edu

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry seeks to improve upon established routes by enhancing efficiency, safety, and environmental friendliness. For the synthesis of fluorinated aromatics, advanced techniques are continually being developed.

Photocatalytic Methods : Photocatalytic hydrodefluorination has emerged as a technique to selectively remove fluorine atoms from highly fluorinated benzoates, allowing access to various fluorination patterns under mild conditions. nsf.gov This "molecular sculpting" approach can provide access to partially fluorinated molecules that are otherwise difficult to synthesize. nsf.gov

Transition-Metal Catalysis : The use of transition metals, particularly copper and palladium, to catalyze C-F bond formation has become a major area of research. rsc.orgbeilstein-journals.org These methods can offer higher yields and broader substrate scopes compared to traditional fluorination techniques. For example, copper-catalyzed decarboxylative fluorination of benzoic acids has been developed, providing a novel route to aryl fluorides from readily available carboxylic acids. researchgate.net

Flow Chemistry : For industrial-scale synthesis, converting batch reactions to continuous flow processes can offer significant advantages. Continuous flow reactors allow for precise control over reaction parameters like temperature and mixing, which can lead to higher yields, improved purity, and enhanced safety, especially for potentially hazardous reactions. smolecule.com

These advanced methods represent the cutting edge of organic synthesis and may offer more efficient and versatile pathways to this compound and its derivatives in the future.

Catalytic Systems and Specific Reagents in Directed Synthesis

The directed synthesis of this compound and its derivatives often relies on powerful catalytic systems and specific reagents to achieve high efficiency and selectivity.

One common strategy involves the oxidation of a corresponding benzaldehyde . For instance, a precursor like 4-ethoxy-3-fluorobenzaldehyde can be oxidized to the carboxylic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The choice of the oxidizing agent and reaction conditions is crucial to maximize the yield and purity of the final product.

Another versatile method for introducing the carboxyl group is through the carboxylation of a Grignard reagent . libretexts.orglibretexts.org This involves the reaction of an organomagnesium halide with carbon dioxide. For the synthesis of this compound, a potential route would involve the formation of a Grignard reagent from a suitable halo-substituted precursor, such as 4-ethoxy-3-fluoro-1-halobenzene, followed by its reaction with CO₂. The subsequent acidification of the resulting carboxylate salt yields the desired benzoic acid. libretexts.orglibretexts.org The success of this method hinges on the careful control of reaction conditions to prevent side reactions, as Grignard reagents are highly reactive.

Furthermore, nucleophilic aromatic substitution (SNA_r) reactions play a significant role in the synthesis of precursors. For example, the ethoxy group can be introduced by reacting a suitably activated fluorinated precursor with sodium ethoxide.

The use of hypervalent iodine reagents has emerged as a powerful tool for nucleophilic fluorination in the synthesis of fluorinated benzoic acids. arkat-usa.org These reagents can facilitate the introduction of a fluorine atom onto the aromatic ring under relatively mild conditions. For instance, 1-arylbenziodoxolones have been investigated as precursors for the synthesis of 2-fluorobenzoic acids through reaction with fluoride salts. arkat-usa.org

The following table summarizes some of the key catalytic systems and reagents employed in the synthesis of fluorinated benzoic acids:

Reaction TypeCatalytic System / ReagentStarting Material ExampleProduct Type
OxidationPotassium permanganate (KMnO₄)4-Ethoxy-3-fluorobenzaldehydeThis compound
OxidationChromium trioxide (CrO₃)4-Ethoxy-3-fluorobenzaldehydeThis compound
CarboxylationGrignard Reagent (R-MgX) + CO₂4-Ethoxy-3-fluoro-1-bromobenzeneThis compound
Nucleophilic FluorinationHypervalent Iodine ReagentsSubstituted Iodobenzoic AcidsFluorinated Benzoic Acids

Regioselective Synthesis and Isomer Control

Achieving the desired substitution pattern, specifically the 4-ethoxy-3-fluoro arrangement, requires a high degree of regioselectivity in the synthetic steps. The directing effects of the substituents on the benzene ring are a critical consideration in controlling the position of incoming groups.

For example, in the synthesis of a precursor like 4-ethoxy-3-fluorobenzaldehyde from 3-fluoro-4-hydroxybenzaldehyde, the ethoxy group is introduced at the 4-position, directed by the existing hydroxyl and formyl groups. The choice of starting material with a pre-defined substitution pattern is a common strategy to ensure isomer control.

In electrophilic aromatic substitution reactions, the ethoxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The carboxylic acid group is a meta-director. Understanding these directing effects is paramount when planning the sequence of synthetic steps to avoid the formation of undesired isomers. For instance, introducing the fluorine atom at a late stage of the synthesis might require specific strategies to overcome the deactivating nature of other substituents and to direct the fluorination to the desired position.

The synthesis of related isomers, such as 4-ethoxy-2-fluorobenzoic acid, often involves different starting materials or synthetic routes, highlighting the importance of regiocontrol in achieving the desired product.

Considerations for Industrial Scale Synthesis Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful optimization of the synthetic process to ensure economic viability, safety, and high product quality.

Key considerations for industrial scale-up include:

Cost and Availability of Raw Materials: The selection of starting materials is critical. Ideally, they should be readily available and inexpensive. For instance, processes starting from simple fluorinated benzenes might be more cost-effective than those requiring complex, multi-step preparations of precursors. lookchem.com

Purity of the Final Product: The final product must meet stringent purity requirements, especially for pharmaceutical applications. This often requires the development of efficient purification methods, such as crystallization or chromatography, that are amenable to large-scale operations.

Safety and Environmental Impact: The use of hazardous reagents and the generation of toxic waste are significant concerns in industrial synthesis. The development of greener synthetic routes that utilize less toxic reagents, milder reaction conditions, and minimize waste production is highly desirable. For example, replacing hazardous heavy metal catalysts with more environmentally benign alternatives is an active area of research. lookchem.com

Process Automation and Control: Automation can improve the consistency, reliability, and safety of the manufacturing process.

A patent for the preparation of fluorobenzoic acids describes the liquid-phase oxidation of fluorotoluene derivatives using a catalyst system composed of a heavy metal compound (e.g., cobalt or manganese salts) and a bromine compound. lookchem.com This type of process highlights an approach that could be adapted for the industrial production of this compound, provided a suitable 4-ethoxy-3-fluorotoluene precursor is accessible.

Synthesis of Related Fluorinated Benzoic Acid Analogues for Comparative Mechanistic Studies

The synthesis of a series of related fluorinated benzoic acid analogues is crucial for conducting comparative mechanistic studies. By systematically varying the position and nature of the substituents on the benzoic acid core, researchers can elucidate the structure-activity relationships (SAR) and gain insights into the mechanism of action of these compounds.

For example, the synthesis of isomers such as 3-ethoxy-4-fluorobenzoic acid or 4-ethoxy-2-fluorobenzoic acid allows for a direct comparison of how the relative positions of the ethoxy and fluoro groups affect the compound's properties. These isomers can often be prepared using similar synthetic strategies, but with different starting materials to control the regiochemistry.

Furthermore, the synthesis of analogues with different halogen substituents (e.g., chloro or bromo) or different alkoxy groups (e.g., methoxy (B1213986) or propoxy) can provide valuable information on the role of these functional groups in biological interactions.

A study on the synthesis of various fluorinated benzoic acid derivatives for evaluating their biological activities often involves parallel synthesis techniques to efficiently generate a library of compounds. For instance, starting from a common fluorinated precursor, different side chains can be introduced to create a diverse set of analogues.

The following table lists some related fluorinated benzoic acid analogues that could be synthesized for comparative studies:

Compound NameMolecular FormulaKey SubstituentsPurpose of Comparison
3-Ethoxy-4-fluorobenzoic acidC₉H₉FO₃3-ethoxy, 4-fluoroIsomeric comparison to study the effect of substituent position.
4-Ethoxy-2-fluorobenzoic acidC₉H₉FO₃4-ethoxy, 2-fluoroIsomeric comparison to study the effect of substituent position.
4-Methoxy-3-fluorobenzoic acidC₈H₇FO₃4-methoxy, 3-fluoroTo evaluate the effect of the alkoxy group size.
4-Propoxy-3-fluorobenzoic acidC₁₀H₁₁FO₃4-propoxy, 3-fluoroTo evaluate the effect of the alkoxy group size.
4-Ethoxy-3-chlorobenzoic acidC₉H₉ClO₃4-ethoxy, 3-chloroTo study the effect of different halogen substituents.
3,4-Difluorobenzoic acidC₇H₄F₂O₂3-fluoro, 4-fluoroTo assess the impact of an additional fluorine atom.

By comparing the synthetic accessibility and the physicochemical and biological properties of these analogues with those of this compound, a deeper understanding of the structure-property relationships can be achieved.

Chemical Reactivity and Transformation Mechanisms

Fundamental Reaction Pathways of 4-Ethoxy-3-fluorobenzoic Acid

This compound possesses three key functional groups that dictate its chemical reactivity: the carboxylic acid group, the ethoxy group, and the fluorine atom attached to the aromatic ring. These groups can undergo a variety of transformations, allowing the molecule to serve as a versatile intermediate in organic synthesis.

The aromatic ring of this compound is generally resistant to oxidation due to the presence of the deactivating carboxylic acid group. However, the functional groups themselves can be targeted under specific conditions. While the carboxylic acid is already in a high oxidation state, reactions could potentially target the ethoxy group or the aromatic ring under harsh conditions, leading to ring-opening or degradation. More commonly, the carboxylic acid group facilitates the formation of derivatives rather than undergoing oxidation itself.

Table 1: Potential Oxidation-Derived Products

Reactant Oxidizing Agent/Conditions Major Product(s)

The carboxylic acid group of this compound can be readily reduced to a primary alcohol. smolecule.com This transformation is a fundamental reaction in organic synthesis, converting the acid into a benzyl (B1604629) alcohol derivative. This reduction is typically accomplished using strong reducing agents that are capable of reducing carboxylic acids.

Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. Borane-tetrahydrofuran complex (BH₃-THF) is another effective reagent for the selective reduction of carboxylic acids. The resulting product is (4-ethoxy-3-fluorophenyl)methanol.

Table 2: Reduction of this compound

Reactant Reducing Agent Solvent Product
This compound Lithium aluminum hydride (LiAlH₄) Diethyl ether, THF (4-ethoxy-3-fluorophenyl)methanol

The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the outcome directed by the electronic properties of the existing substituents. smolecule.com

Electrophilic Aromatic Substitution (EAS): The reactivity of the ring towards electrophiles is significantly influenced by the directing effects of the ethoxy, fluoro, and carboxyl groups. The ethoxy group (-OCH₂CH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. The fluoro group (-F) is deactivating due to its inductive effect but is also ortho, para-directing because of resonance. The carboxylic acid group (-COOH) is a deactivating, meta-directing group. The positions for electrophilic attack are therefore a result of the combined influence of these groups. For instance, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the ring at a position dictated by the activating ethoxy group. google.com

Nucleophilic Aromatic Substitution (SNA_r): The presence of the electron-withdrawing fluorine atom and carboxylic acid group can make the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for unsubstituted benzene (B151609) rings. masterorganicchemistry.com In this type of reaction, a nucleophile can displace a good leaving group, such as the fluoride (B91410) ion. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comiscnagpur.ac.in For example, reaction with a nucleophile like morpholine (B109124) could lead to the substitution of the fluorine atom. fluorochem.co.uk

Mechanism-Oriented Studies of Key Transformations

The mechanism for nucleophilic aromatic substitution (SNAr) on this compound typically proceeds via a two-step addition-elimination pathway. iscnagpur.ac.in

Addition of the Nucleophile: A strong nucleophile attacks the carbon atom bearing the fluorine atom. This carbon is activated towards nucleophilic attack by the electron-withdrawing effects of both the adjacent carboxylic acid group and the fluorine itself. This step is typically the rate-determining step as it involves the disruption of the aromatic system to form a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.com The negative charge of this intermediate is delocalized onto the electron-withdrawing carboxylic acid group, which provides significant stabilization.

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is the fluoride ion. iscnagpur.ac.in Fluorine can be an effective leaving group in SNAr reactions because its high electronegativity facilitates the initial nucleophilic attack, and the C-F bond cleavage is not the rate-limiting step. masterorganicchemistry.com

Electrophilic aromatic substitution (EAS) reactions on this compound proceed through a general two-step mechanism involving an arenium ion intermediate. uomustansiriyah.edu.iqmasterorganicchemistry.compressbooks.pub

Attack by the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks a strong electrophile (E⁺). dalalinstitute.comlibretexts.org This initial attack forms a new sigma bond and results in a resonance-stabilized carbocation intermediate called an arenium ion or sigma complex. uomustansiriyah.edu.iqpressbooks.pub This step is the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The position of attack is governed by the directing effects of the substituents. The powerful ortho, para-directing ethoxy group will primarily direct the incoming electrophile to the positions ortho and para to it (positions 5 and 2, respectively). The carboxylic acid group directs meta (to position 5), and the fluorine directs ortho, para (to positions 2 and 6). The combined effect strongly favors substitution at position 5, which is ortho to the activating ethoxy group and meta to the deactivating carboxyl group.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. masterorganicchemistry.com This is a fast step that restores the aromatic π-system, leading to the final substituted product. uomustansiriyah.edu.iq

An example is the nitration of a 4-alkoxybenzoic acid, which typically yields the 3-nitro derivative, demonstrating the directing power of the alkoxy group. google.com

Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution

Substituent Position on Ring Activating/Deactivating Directing Effect
Ethoxy (-OCH₂CH₃) 4 Activating ortho, para
Fluoro (-F) 3 Deactivating ortho, para

Influence of Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its three substituents: the carboxylic acid group (-COOH), the ethoxy group (-OCH2CH3), and the fluorine atom (-F).

The carboxylic acid group is a deactivating substituent, meaning it withdraws electron density from the benzene ring, making it less susceptible to electrophilic aromatic substitution. Conversely, the ethoxy group is an activating substituent, donating electron density to the ring through resonance, which would typically enhance reactivity towards electrophiles. The fluorine atom, while highly electronegative and thus electron-withdrawing through induction, can also donate electron density via resonance.

Derivatization Strategies and Their Chemical Utility

Synthesis of Hydrazone Derivatives for Structural Diversification

Hydrazones are a class of organic compounds with the general structure R1R2C=NNH2. They are readily synthesized through the condensation reaction of hydrazides with aldehydes or ketones. soeagra.com In the context of this compound, the carboxylic acid functionality can be converted to a hydrazide (R-CONHNH2), which then serves as a precursor for the synthesis of a wide array of hydrazone derivatives.

The general synthetic route involves two main steps:

Formation of the Hydrazide: this compound is first converted to its corresponding ester, typically by reaction with an alcohol like ethanol (B145695) in the presence of an acid catalyst. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O) to yield 4-ethoxy-3-fluorobenzohydrazide. globalscientificjournal.comresearchgate.net

Condensation to Form Hydrazones: The resulting hydrazide is then reacted with various aldehydes or ketones. This condensation reaction, often carried out in a suitable solvent like ethanol, leads to the formation of the corresponding hydrazone derivative. soeagra.comscirp.org

This strategy allows for significant structural diversification by simply varying the aldehyde or ketone used in the final step. This versatility is valuable in fields like medicinal chemistry, where a library of related compounds is often synthesized to explore structure-activity relationships. globalscientificjournal.comscirp.org

Functionalization for Enhanced Analytical Detection

The chemical structure of this compound can be modified to enhance its detectability in various analytical techniques. This is particularly relevant in applications requiring sensitive and specific quantification, such as in biological matrices or environmental samples.

One common strategy involves the introduction of a fluorophore or a group amenable to fluorescent labeling. For instance, the carboxylic acid group can be coupled with a fluorescent amine or a molecule that can be easily tagged with a fluorescent dye. This allows for highly sensitive detection using fluorescence spectroscopy.

Another approach is to derivatize the molecule to make it more suitable for techniques like mass spectrometry (MS) or gas chromatography (GC). For example, esterification of the carboxylic acid can improve its volatility for GC analysis. For MS, derivatization can be used to introduce a readily ionizable group, thereby enhancing the signal intensity.

Furthermore, functionalization can be employed for radio-labeling, particularly with isotopes like fluorine-18 (B77423) for use in Positron Emission Tomography (PET). rsc.orgvu.nl The synthesis of radiolabeled derivatives, such as N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB), provides a means to trace the molecule in vivo. rsc.org The carboxylic acid group of a molecule like this compound could potentially be activated and coupled to a tracer molecule for such applications. vu.nl

Chemical Derivatization for Stabilization of Reactive Chemical Species

In certain contexts, it may be necessary to stabilize reactive forms or intermediates of this compound. Derivatization can serve as a protective strategy, temporarily masking a reactive functional group to prevent unwanted side reactions during a multi-step synthesis.

For instance, the carboxylic acid group, which is acidic and can participate in various reactions, can be converted into an ester or an amide. These derivatives are generally less reactive than the parent carboxylic acid and can be stable under conditions where the free acid might decompose or react undesirably. The protecting group can then be removed in a later step to regenerate the carboxylic acid functionality.

This strategy is fundamental in organic synthesis, allowing for the construction of complex molecules with multiple functional groups. The choice of the protecting group is crucial and depends on the specific reaction conditions to be employed in subsequent steps. For example, compounds have been developed to bind and stabilize proteins that may misfold and form aggregates. google.com While not directly mentioning this compound, the principles of using small molecules to stabilize larger biological structures are relevant.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Ethoxy-3-fluorobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer unique and complementary data.

Proton NMR (¹H-NMR) Analysis of Synthesized Compounds

Proton NMR (¹H-NMR) spectroscopy identifies the distinct types of protons in a molecule and their neighboring atoms. In the case of this compound, the spectrum is expected to show characteristic signals for the ethoxy group and the aromatic protons.

The ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, arising from coupling with each other. The aromatic region would display more complex splitting patterns due to coupling between the protons and the fluorine atom.

Predicted ¹H-NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH) ~11-13 Singlet (broad)
Aromatic (Ar-H) ~7.0 - 8.0 Multiplets
Methylene (-OCH₂CH₃) ~4.1 Quartet
Methyl (-OCH₂CH₃) ~1.4 Triplet

Note: This table represents predicted values based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary.

Carbon-13 NMR (¹³C-NMR) Investigations

Carbon-13 NMR provides information on the different carbon environments within the molecule. The spectrum for this compound would show distinct signals for the carboxylic acid carbon, the aromatic carbons (with their chemical shifts influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine and carboxylic acid groups), and the two carbons of the ethoxy group. Furthermore, the coupling between the fluorine atom and the nearby carbon atoms (C-F coupling) provides definitive evidence for the substitution pattern on the benzene (B151609) ring.

Fluorine NMR (¹⁹F-NMR) for Fluorine Atom Environment Analysis

Given the presence of a fluorine atom, ¹⁹F-NMR spectroscopy is a highly specific and sensitive technique for characterizing this compound. This method exclusively detects the fluorine nucleus, providing information about its chemical environment. The chemical shift of the fluorine signal is indicative of the electronic effects of the adjacent substituents on the aromatic ring. For fluorinated benzoic acids, the fluorine signal's position helps to confirm its location relative to the other functional groups.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ES-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like carboxylic acids. In ESI-MS, this compound is expected to be detected primarily as its deprotonated molecule, [M-H]⁻, in negative ion mode. The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the compound minus the mass of a proton. This technique is valuable for confirming the molecular weight of the synthesized product. cymitquimica.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The experimentally determined exact mass can be compared to the calculated theoretical mass to confirm the molecular formula.

For this compound, the precise mass is a key identifier.

HRMS Data for this compound

Molecular Formula Calculated Exact Mass (Da)
C₉H₉FO₃ 184.05357231

Source: PubChem. nih.gov

This high level of accuracy allows for the confident differentiation of this compound from other compounds that may have the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and the spatial arrangement of molecules. This is particularly valuable for studying co-crystals, where multiple components are held together in a single crystal lattice by non-covalent interactions. researchgate.netmdpi.com

While the crystal structure for this compound alone is not publicly documented, studies on closely related co-crystals provide a clear model for its crystallographic behavior. A notable example is the co-crystal of 4-ethoxybenzoic acid (a structural analog) with 4,4′-bipyridyl. researchgate.net

In this co-crystal, the fundamental structural motif is a 2:1 assembly of the acid and the bipyridyl base, linked by strong O—H⋯N hydrogen bonds between the carboxylic acid group and the nitrogen atoms of the bipyridyl. researchgate.net A similar arrangement would be expected for a co-crystal of this compound. The fluorine atom would likely influence the crystal packing through additional weak interactions but would not alter the primary hydrogen-bonding synthon.

The crystallographic data for the analogous 4-ethoxybenzoic acid–4,4′-bipyridyl (2/1) co-crystal is detailed in the table below. researchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.0001 (12)
b (Å)12.0259 (12)
c (Å)16.5886 (17)
β (°)108.973 (2)
Volume (ų)2262.1 (4)
Z (formula units per cell)4

Data from the 2:1 co-crystal of 4-ethoxybenzoic acid and 4,4′-bipyridyl, determined at 93 K. researchgate.net

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal. iucr.orgeurjchem.com The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. These contacts appear as red spots on the surface, indicating interactions such as strong hydrogen bonds.

Interaction Type Typical Contribution (%) Description
H···H40 - 55%Represents van der Waals forces and general close packing. mdpi.com
O···H / H···O15 - 25%Primarily relates to the strong O—H⋯N or O—H⋯O hydrogen bonds. iucr.orgmdpi.com
C···H / H···C10 - 15%Relates to weaker C—H···π interactions. mdpi.com
F···H / H···F10 - 20%Indicates the role of the fluorine atom in directing crystal packing through weak hydrogen bonds. iucr.orgmdpi.com

This table presents typical percentage contributions of intermolecular contacts derived from Hirshfeld surface analysis of similar molecular crystals. iucr.orgmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Each group absorbs infrared radiation at a characteristic frequency, causing specific molecular vibrations (e.g., stretching, bending). The IR spectrum of this compound would be expected to show a combination of absorptions corresponding to its carboxylic acid, ether, substituted benzene ring, and carbon-fluorine functionalities. libretexts.org

The table below summarizes the expected characteristic absorption bands and their assignments.

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Assignment
3300 - 2500O-H stretch (broad)Carboxylic acid O-H
3100 - 3000C-H stretchAromatic C-H
2980 - 2850C-H stretchAlkyl C-H (of ethoxy group)
1710 - 1680C=O stretchCarboxylic acid C=O (dimer)
1615 - 1580C=C stretchAromatic ring
1475 - 1440C=C stretchAromatic ring
1320 - 1210C-O stretch / O-H bendCarboxylic acid C-O and O-H in-plane bend
1275 - 1200C-O-C stretch (asymmetric)Aryl-alkyl ether
1150 - 1050C-F stretchAryl-F
1075 - 1020C-O-C stretch (symmetric)Aryl-alkyl ether
920O-H bend (broad)Out-of-plane bend of carboxylic acid dimer

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivitysmolecule.comfrontiersin.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. DFT calculations, such as those performed using the B3LYP method with a 6-311++G(d,p) basis set, can provide optimized structural parameters like bond lengths and angles. researchgate.net For aromatic systems like substituted benzoic acids, these calculations are crucial for understanding how substituents influence the molecule's properties. researchgate.net The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in determining the molecule's kinetic stability and reactivity, with a larger HOMO-LUMO gap indicating higher stability. researchgate.net

For instance, DFT studies on structurally similar compounds like 3-methoxy-2,4,5-trifluorobenzoic acid have been used to calculate vibrational frequencies and analyze intramolecular charge transfer interactions through Natural Bond Orbital (NBO) analysis. researchgate.net These theoretical approaches provide a foundational understanding of the molecule's behavior at an electronic level. eurjchem.com

Table 1: Example of DFT-Calculated Parameters for a Substituted Fluorobenzoic Acid This table presents data for the related compound 3-methoxy-2,4,5-trifluorobenzoic acid as an illustration of typical DFT calculation outputs. researchgate.net

ParameterCalculated Value
HOMO Energy-7.15 eV
LUMO Energy-1.89 eV
HOMO-LUMO Energy Gap5.26 eV
Dipole Moment3.41 Debye

A key application of DFT is the prediction of reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers. nih.gov Transition state theory (TST) provides a framework for understanding reaction rates by assuming a quasi-equilibrium between reactants and the activated transition state complex. wikipedia.org Computational methods can model the potential energy surface of a reaction, locating the saddle point that corresponds to the transition state. wikipedia.org

For reactions involving substituted benzoic acids, such as nucleophilic substitution, esterification, or oxidation, DFT calculations can elucidate the most favorable reaction pathways. smolecule.com By quantifying the activation energies, researchers can predict the feasibility and kinetics of a chemical transformation under various conditions. For example, studies on the ring-opening of three-membered heterocycles show how DFT can calculate reaction energy barriers, which vary significantly depending on the atoms involved and solvent effects. nih.gov

The electronic properties of 4-ethoxy-3-fluorobenzoic acid are significantly influenced by its substituents: the ethoxy group (-OCH2CH3), the fluorine atom (-F), and the carboxylic acid group (-COOH). libretexts.org The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through its inductive effect (-I). frontiersin.orglibretexts.org This effect stabilizes the carboxylate anion, thereby increasing the acidity of the benzoic acid compared to an unsubstituted one. libretexts.org

Conversely, the ethoxy group is generally considered an electron-donating group through its mesomeric effect (+M), which can partially counteract the withdrawing effect of the fluorine. libretexts.org DFT calculations can precisely quantify these electronic effects by analyzing electron density distribution, molecular electrostatic potential maps, and substituent-induced changes in the aromatic ring's electronic structure. This analysis is critical for predicting the regioselectivity of further chemical reactions, such as electrophilic aromatic substitution. smolecule.com

Molecular Docking Simulations for Ligand-Target Interactionssmolecule.comfrontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against specific biological targets. For this compound and its derivatives, docking simulations can identify potential interactions with enzymes or receptors, providing insights into its possible biological activities. smolecule.com

Docking simulations calculate a scoring function, often expressed as binding energy or affinity, to estimate the strength of the ligand-receptor interaction. researchgate.net Research on similar fluorinated compounds has shown that the presence of fluorine can enhance binding affinity to biological targets. acs.org This is often attributed to the ability of fluorine to form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the protein's binding pocket. acs.org

Derivatives of this compound could be virtually screened against a wide range of targets, such as kinases, proteases, or nuclear receptors, to identify potential therapeutic applications. smolecule.com The results of these screenings, typically presented as binding affinity values (e.g., Ki, IC50) or docking scores, help prioritize compounds for further experimental testing.

Table 2: Illustrative Binding Affinity Data from Molecular Screening This table provides an example of how binding affinity data for a series of compounds might be presented. The values are hypothetical.

CompoundTarget EnzymeBinding Affinity (Ki, nM)Docking Score (kcal/mol)
Analog AKinase 1150-8.2
Analog BKinase 175-9.1
This compoundKinase 1110-8.6
Analog CProtease X500-7.5

The three-dimensional shape, or conformation, of a ligand is a critical determinant of its binding to a target. acs.org this compound has rotational freedom around several single bonds, particularly in the ethoxy group and the bond connecting the carboxylic acid to the aromatic ring. Conformational analysis aims to identify the low-energy, and therefore most probable, conformations of the molecule. acs.org

Computational methods, often combining DFT calculations with molecular mechanics, can explore the conformational space of the molecule. acs.org Understanding the preferred conformations is essential for accurate molecular docking, as it ensures that the ligand is placed in the receptor's active site in a realistic and energetically favorable pose. Studies on related flexible molecules have demonstrated that even low energy barriers between conformations can allow a molecule to adopt the specific shape required for optimal binding. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological or Chemical Activitysmolecule.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological or chemical activity. researchgate.net A QSAR model is a mathematical equation that relates one or more physicochemical properties of a molecule, known as descriptors, to its activity. dergipark.org.tr

For a series of analogues of this compound, a QSAR model could be developed by synthesizing the compounds, measuring a specific activity (e.g., enzyme inhibition), and then calculating various molecular descriptors (e.g., lipophilicity (logP), electronic parameters, topological indices). researchgate.net The resulting model can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for the desired activity, thereby guiding the design of more potent molecules. dergipark.org.tr For example, QSAR models for other benzoic acid derivatives have highlighted the importance of lipophilic and conformational parameters in determining their inhibitory potential. dergipark.org.tr

Biological Activity Investigations: Mechanistic Insights

Modulation of Enzyme Activity by 4-Ethoxy-3-fluorobenzoic Acid

The strategic placement of substituents on the benzene (B151609) ring of this compound suggests a capacity to interact with various enzyme systems. The electronic properties and steric profile of the molecule are key determinants of these interactions.

While direct metabolic profiling of this compound is not extensively detailed in the available literature, the behavior of structurally similar compounds provides significant insights. Aromatic compounds, especially those with halogen substituents, are known to interact with the Cytochrome P450 (CYP) family of enzymes, which are central to drug metabolism. For instance, studies on related molecules like 4-(chloromethyl)-2-fluorobenzoic acid indicate that they can undergo metabolic transformations mediated by CYP enzymes. The fluorine atom in this compound is expected to influence its metabolic stability and interaction with CYP active sites. smolecule.com The high electronegativity of fluorine can alter the electron distribution of the aromatic ring, potentially affecting the rate and regioselectivity of CYP-mediated oxidation. bohrium.com P450-P450 interactions can also alter catalytic behavior, where the presence of one compound can inhibit or stimulate the metabolism of another. nih.gov

Table 1: Factors Influencing Cytochrome P450 Interactions

Structural Feature Potential Influence on CYP Interaction Source
Fluorine Atom May enhance binding affinity and influence metabolic stability by blocking labile sites. smolecule.combohrium.com
Aromatic Ring Serves as the primary site for oxidative metabolism by CYP enzymes.
Ethoxy Group Can undergo O-dealkylation, a common metabolic pathway mediated by CYPs. nih.gov

| Carboxylic Acid | Increases polarity, which may affect substrate positioning within the active site. | |

Derivatives of fluorobenzoic acids have emerged as compounds of interest in the study of enzyme inhibition, particularly concerning cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical targets in the therapeutic strategy for neurological conditions like Alzheimer's disease. researchgate.net Research has demonstrated that derivatives of 4-fluorobenzoic acid can act as inhibitors of both AChE and BuChE.

In one study, various derivatives of 4-fluorobenzoic acid were synthesized and evaluated for their inhibitory activity against these enzymes using Ellman's spectrophotometric method. The results indicated that specific structural modifications led to potent and, in some cases, selective inhibition. This suggests that the this compound scaffold could be a valuable starting point for designing novel cholinesterase inhibitors. The ethoxy and fluorine substituents are thought to enhance the molecule's ability to bind to the active sites of these enzymes.

Receptor Interaction Studies and Binding Affinity

The ability of a molecule to bind effectively to a biological receptor is fundamental to its pharmacological activity. The structural elements of this compound, especially the fluorine atom, play a crucial role in determining its binding characteristics.

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance binding affinity. bohrium.comtandfonline.com The fluorine atom possesses unique properties that can significantly improve interactions with biological targets. numberanalytics.com Its high electronegativity allows it to participate in favorable electrostatic and polar interactions, including weak hydrogen bonds and multipolar interactions with receptor surfaces. numberanalytics.comresearchgate.net

Despite being slightly larger than a hydrogen atom, fluorine is often considered a reasonable mimic, allowing for its substitution without causing significant steric hindrance at the binding site. tandfonline.com However, this substitution dramatically alters the molecule's physicochemical properties. tandfonline.com The introduction of fluorine can increase lipophilicity, which may enhance a compound's ability to penetrate cellular membranes and access its target. tandfonline.comresearchgate.net In the context of this compound, the fluorine atom is predicted to enhance its binding affinity to various biological targets, potentially leading to more potent pharmacological effects. smolecule.com

Table 2: Effects of Fluorine Substitution on Molecular Properties and Binding

Property Affected Description of Influence Source
Binding Affinity Enhanced through direct electrostatic interactions (hydrogen bonds, multipolar interactions) with the target protein. bohrium.comtandfonline.comnumberanalytics.com
Lipophilicity Generally increased, which can improve cell membrane permeability and target access. tandfonline.comresearchgate.net
Metabolic Stability Can block metabolically vulnerable sites, increasing the compound's half-life. bohrium.comresearchgate.net

| Acidity/Basicity (pKa) | Strongly affects the pKa of nearby functional groups, influencing ionization state and bioavailability. | bohrium.com |

The interaction of this compound with specific receptors can initiate or interfere with cellular signaling cascades. Related chemical structures have been investigated for their ability to modulate key signaling pathways. For example, compounds structurally analogous to this compound have been explored as modulators of farnesoid X receptors (FXR). google.com FXR is a nuclear receptor that plays a critical role in regulating the metabolism of bile acids, lipids, and glucose. google.com

Furthermore, derivatives of fluorobenzoic acid have been identified as inhibitors of excitatory amino acid transporters (EAATs). researchgate.net EAATs are responsible for clearing glutamate (B1630785) from the synaptic cleft, and their inhibition can have profound effects on glutamatergic signaling, a pathway central to learning, memory, and various neurological disorders. researchgate.net These examples highlight the potential of the this compound scaffold to be developed into specific modulators of important biological signaling pathways. nih.gov

Applications as a Biochemical Probe in Metabolic Pathway Research

Beyond direct therapeutic applications, compounds like this compound can serve as valuable tools or probes in biochemical research. Its structure is amenable to modification, such as isotopic labeling, which would allow it to be used for tracing and studying metabolic pathways.

A significant application lies in the development of radiotracers for Positron Emission Tomography (PET) imaging. nih.gov Fluorine-18 (B77423) is a preferred radioisotope for PET due to its favorable decay characteristics. nih.gov A common strategy in developing PET tracers is to conjugate a molecule of interest to a prosthetic group containing ¹⁸F, such as 4-[¹⁸F]fluorobenzoic acid. nih.gov This radiolabeled benzoic acid derivative is then attached to a targeting molecule to visualize biological processes in vivo. For example, 4-[¹⁸F]fluorobenzoic acid has been used to synthesize radiotracers for imaging Poly (ADP-ribose) polymerase (PARP) expression, which is important in cancer research and therapy. nih.gov

Given this precedent, 4-Ethoxy-3-[¹⁸F]fluorobenzoic acid could be synthesized and used as a biochemical probe. Its specific physicochemical properties, conferred by the ethoxy group, might offer advantages in solubility, biodistribution, or metabolic stability compared to simpler fluorobenzoic acids, making it a potentially superior tool for studying enzyme interactions and metabolic pathways in living systems. researchgate.net

Exploration of Potential Anti-inflammatory Properties

Research into the biological activities of this compound has identified its potential as an anti-inflammatory agent. smolecule.comsmolecule.com The core structure, featuring a benzoic acid backbone with ethoxy and fluorine substitutions, is a key area of interest for medicinal chemists. The presence and position of the fluorine atom can significantly alter the molecule's electronic properties, which may influence its interactions with biological targets. lookchem.com

Studies suggest that compounds with this structural motif may interact with various enzymes involved in inflammatory pathways. smolecule.com While detailed mechanistic studies on this compound itself are an area of ongoing investigation, the anti-inflammatory potential is a recognized characteristic of related compounds. molaid.com The exploration of its derivatives is a strategy to develop new lead compounds for anti-inflammatory drugs. smolecule.com The carboxylic acid group is particularly amenable to chemical modification, such as esterification, to produce derivatives with potentially enhanced therapeutic properties. smolecule.com

Antituberculosis Activity Profile of Derivatives (e.g., Hydrazones)

While this compound itself is a building block, its derivatives, particularly hydrazide-hydrazones, have attracted significant attention for their promising antituberculosis activity. researchgate.net The hydrazone functional group (R-CH=N-NH-C(=O)-R') is a well-established pharmacophore in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. researchgate.net

Hydrazide-hydrazone derivatives of substituted benzoic acids are actively screened for their efficacy against Mycobacterium tuberculosis. researchgate.net For instance, a series of hydrazones derived from 4-fluorobenzoic acid hydrazide were synthesized and evaluated for their in vitro antimycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis. deepdyve.com In one such study, the compound 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide demonstrated the highest inhibitory activity among the tested series. deepdyve.com The evaluation was conducted as part of the Tuberculosis Antimicrobial Acquisition and Coordinating Facility (TAACF) drug discovery program. deepdyve.com

The mechanism of action for such derivatives can be complex. For example, related heterocyclic compounds like triazole-thiol derivatives have been investigated for their ability to target specific enzymes within Mycobacterium tuberculosis. mdpi.com Computational and experimental studies on a triazole-thiol compound identified the enzyme β-ketoacyl ACP synthase I (KasA) as a potential cellular target. mdpi.com The inhibition of KasA, which is crucial for fatty acid biosynthesis in the bacterium, is a validated strategy for antitubercular drug action. mdpi.com The inhibitory mechanism was found to involve hydrogen bonding with catalytic histidine residues in the enzyme's active site. mdpi.com

The following table details the antitubercular activity of a related triazole-thiol parent compound and its Schiff base derivatives against different strains of Mycobacterium tuberculosis.

CompoundTarget StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (Parent Compound 1)H37Rv5.5 mdpi.com
MDR-TB11 mdpi.com
Schiff Base 2H37Rv2 mdpi.com
Schiff Base 3H37Rv>32 mdpi.com
Schiff Base 4H37Rv2 mdpi.com

Applications As a Synthetic Building Block and in Advanced Materials

Role in the Synthesis of Complex Organic Molecules

The reactivity of 4-ethoxy-3-fluorobenzoic acid, stemming from its carboxylic acid, ethoxy, and fluoro functional groups, makes it a valuable precursor in multi-step organic syntheses.

Precursor in Rational Drug Design (Conceptual)

In the realm of medicinal chemistry, substituted benzoic acids are common structural motifs. While specific drugs containing the this compound moiety are not prominently documented, its structural analogues are prevalent in drug discovery. For instance, fluorinated benzoic acids are recognized as important intermediates in the synthesis of pharmaceuticals. The presence of the fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The ethoxy group can also modulate these properties. Therefore, this compound is a conceptually valuable starting material for the rational design of new therapeutic agents, where its fragments can be incorporated into larger molecules to optimize pharmacokinetic and pharmacodynamic profiles.

Intermediate in the Synthesis of Hydrazone Scaffolds

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure and are known for their wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net The synthesis of hydrazones often involves the condensation of a hydrazide with an aldehyde or ketone. nih.govmdpi.comnih.gov this compound can be converted into its corresponding hydrazide, 4-ethoxy-3-fluorobenzohydrazide. This hydrazide then serves as a key intermediate that can react with various aldehydes and ketones to produce a library of hydrazone derivatives. nih.govresearchgate.net The structural diversity of the resulting hydrazones can be easily achieved by varying the carbonyl component in the condensation reaction. nih.gov This modular approach is a cornerstone of combinatorial chemistry and drug discovery, allowing for the systematic exploration of structure-activity relationships.

Integration into Coordination Polymers and Metal-Organic Frameworks

The carboxylate group of this compound readily participates in coordination with metal ions, making it an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their diverse structures and potential applications in areas such as catalysis, gas storage, and nonlinear optics.

Supramolecular Structures and Network Topologies

The interplay of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking, directs the self-assembly of this compound-based ligands and metal ions into complex supramolecular architectures. acs.org The resulting coordination polymers can display a variety of network topologies. For instance, one zinc(II) coordination polymer based on a derivative of this compound exhibits a three-dimensional rhombic right-handed structure with a rare 5,5T2 topology. acs.org Other related complexes form two-dimensional networks with a (4,4)-sq1 sheet topology. acs.orgacs.org In some cases, these 2D layers can further interact through hydrogen bonds to form a 3D supramolecular structure or can interpenetrate to create more complex frameworks. acs.org The specific topology and dimensionality of the resulting network are influenced by factors such as the choice of the secondary ligand. acs.org

Table 1: Examples of Coordination Polymers with Ligands Derived from this compound

ComplexFormulaDimensionalityKey Structural Features
[Zn(cpfa)] (1)C₁₆H₁₁FO₆Zn3DRhombic right-handed structure, 5,5T2 topology acs.orgcrystallography.net
[Zn₂(cpfa)₂(biim-4)₂]·2H₂O (2)C₄₄H₄₆F₂N₈O₁₄Zn₂2DWavelike network, right-handed helix acs.orgacs.org
[Zn₂(cpfa)₂(bix)₂]·2H₂O (3)C₅₆H₄₈F₂N₈O₁₄Zn₂3D (supramolecular)2D undulated layers connected by hydrogen bonds acs.org
[Zn₂(cpfa)₂(bix)₂]·CH₃OH·H₂O (4)C₅₇H₅₂F₂N₈O₁₅Zn₂2D2-fold interpenetrated sq1 network acs.orgcrystallography.net

Potential in Materials Science Research

The unique properties of this compound and its derivatives suggest their potential for broader applications in materials science. The incorporation of fluorine can enhance thermal stability and introduce specific electronic properties. researchgate.net Substituted benzoic acids are known to be used in the development of specialty chemicals and materials with tailored properties. smolecule.com For example, compounds with similar structures are investigated for their potential in creating new materials with specific optical or electrical characteristics. ontosight.ai The ability of this compound to form hydrogen-bonded supramolecular structures could also be exploited in the design of liquid crystals. researchgate.netresearchgate.net The field continues to explore how the specific functionalities of this compound can be harnessed to create novel materials with advanced properties.

Environmental Fate and Degradation Studies

Pathways of Microbial Degradation of Halogenated Benzoic Acids

Microorganisms have evolved diverse enzymatic systems to break down aromatic compounds. researchgate.net For halogenated aromatics, the initial steps often involve dehalogenation or cleavage of the aromatic ring. ethz.chnih.gov The presence of a fluorine atom, due to the high strength of the C-F bond, often makes fluorinated compounds more resistant to degradation than their chlorinated or brominated counterparts. ethz.ch

White-rot fungi are a group of basidiomycetes renowned for their ability to degrade lignin (B12514952), a complex and recalcitrant aromatic polymer in wood. nih.gov This capability is mediated by a powerful set of extracellular enzymes, including lignin peroxidases (LiP), manganese peroxidases (MnP), and laccases. lu.lvcabidigitallibrary.org These enzymes have broad substrate specificity, allowing them to oxidize a wide array of persistent organic pollutants, including those structurally similar to lignin. nih.govlu.lv

While the term is "reductive dechlorination," the primary mechanism for these fungi in attacking aromatic rings is oxidative. lu.lv They can, however, participate in reductive dehalogenation of some compounds. lu.lv Studies have demonstrated that white-rot fungi like Phanerochaete chrysosporium and Trametes versicolor can degrade various xenobiotics, including chlorinated phenols and other halogenated aromatics. lu.lvucd.ie For a compound like 4-ethoxy-3-fluorobenzoic acid, these fungi could potentially initiate degradation through their non-specific oxidative enzymes, although specific studies on this compound are lacking. The degradation of the fluorinated antidepressant fluoxetine (B1211875) by species of Bjerkandera and Phanerochaete has been reported, indicating the potential of these fungi to transform complex fluorinated aromatic structures. ucd.ie

Table 1: Ligninolytic Enzymes of White-Rot Fungi and Their Role in Xenobiotic Degradation

EnzymeCofactor/MediatorTypical Reaction CatalyzedRelevance to Halogenated Aromatics
Lignin Peroxidase (LiP) H₂O₂Oxidation of non-phenolic aromatic ringsCan initiate the oxidation of a broad range of pollutants.
Manganese Peroxidase (MnP) H₂O₂, Mn²⁺Oxidation of Mn²⁺ to Mn³⁺, which then oxidizes phenolic and non-phenolic compounds.Effective in degrading chlorophenols and other xenobiotics. lu.lv
Laccase O₂Oxidation of phenols, anilines, and other aromatic compounds, often requiring mediators for non-phenolic substrates. nih.govCan polymerize or detoxify aromatic pollutants. nih.gov

Under anaerobic conditions, such as those found in sediments, flooded soils, and certain bioreactors, microbial consortia can degrade halogenated benzoic acids through different mechanisms. normecows.comomicsonline.org Reductive dehalogenation is a key initial step in many anaerobic pathways, where the halogen substituent is removed and replaced by a hydrogen atom. This process has been extensively studied for chlorobenzoates. researchgate.net

The degradation of fluorobenzoates under anaerobic conditions has also been observed, primarily under denitrifying conditions. researchgate.net For instance, consortia containing Pseudomonas and Thauera species have been shown to degrade 2-fluorobenzoate (B1215865) and 4-fluorobenzoate. researchgate.net These processes are often highly specific; for example, cultures that degrade fluorobenzoates may not be active against other halogenated benzoates. researchgate.net Anaerobic degradation typically proceeds through the conversion of the substrate to its coenzyme A (CoA) thioester, followed by dearomatization and eventual ring cleavage. nih.govresearchgate.net Given these findings, it is plausible that specific anaerobic consortia could degrade this compound, likely initiating attack on the ethoxy group or the aromatic ring, followed by defluorination.

Metabolite Identification and Environmental Fate Analysis

To fully understand the environmental impact of this compound, it is crucial to identify its transformation products, which may be more or less toxic and persistent than the parent compound.

A definitive sign of the breakdown of an organofluorine compound is the cleavage of the carbon-fluorine bond, which results in the release of inorganic fluoride (B91410) ions (F⁻) into the medium. cdnsciencepub.comacs.org Monitoring the concentration of fluoride ions is a common and effective method to track the extent of biodegradation. acs.org

For related compounds like p-fluorobenzoic acid, studies have successfully isolated and identified several metabolic intermediates. cdnsciencepub.comcdnsciencepub.com For example, the degradation of 4-fluorobenzoic acid by a Pseudomonas species was found to produce 4-fluorocatechol (B1207897) as a key intermediate. cdnsciencepub.comcdnsciencepub.com Similarly, the degradation of 3-fluorobenzoate (B1230327) can proceed through different pathways, yielding intermediates like 3-fluorocatechol (B141901) or 4-fluorocatechol, depending on the initial enzymatic attack. ethz.ch One of these pathways can lead to the formation of a dead-end metabolite, 2-fluoro-cis,cis-muconic acid, which resists further degradation. ethz.chnih.gov

Based on these established pathways, a hypothetical degradation route for this compound could involve initial dioxygenase attack on the aromatic ring, potentially followed by cleavage of the ethoxy group and subsequent defluorination to form catechol derivatives that can enter central metabolic pathways.

Table 2: Potential Intermediate Metabolites in the Degradation of this compound (Hypothetical)

Potential IntermediatePrecursor ReactionPotential Subsequent Fate
3-Fluoro-4-hydroxybenzoic acid O-dealkylation of the ethoxy groupFurther hydroxylation and ring cleavage.
4-Ethoxy-3-hydroxybenzoic acid Hydroxylation of the aromatic ringPotential defluorination and further degradation.
Fluorocatechol derivatives Dioxygenase attack and subsequent reactionsRing cleavage, potentially leading to mineralization or dead-end products. ethz.chnih.gov
Protocatechuic acid derivatives Cleavage of both ethoxy and fluoro groupsEntry into the β-ketoadipate pathway for complete degradation.

Stoichiometric analysis involves measuring the consumption of the substrate and electron acceptors (like oxygen or nitrate) and the production of end products like carbon dioxide, biomass, and inorganic ions (e.g., fluoride). This analysis helps determine if the compound is being completely mineralized or only partially transformed. mdpi.com In studies of other fluorobenzoic acids, researchers have demonstrated stoichiometric release of fluoride ions, confirming the complete cleavage of the C-F bond during mineralization. cdnsciencepub.com For a compound like this compound, a complete aerobic degradation could theoretically be represented by a balanced chemical equation, although the actual biomass yield and pathway efficiencies would need to be determined experimentally.

Biotransformation Studies for Environmental Persistence and Remediation Considerations

The distinction between biodegradation (complete mineralization to CO₂, water, and mineral salts) and biotransformation (partial alteration of the chemical structure) is critical for environmental assessment. nih.govresearchgate.net Due to the stability of the carbon-fluorine bond, many fluorinated compounds undergo biotransformation to produce stable, fluorinated metabolites that can persist in the environment. ethz.chontosight.ai

Research on the biodegradation of similarly structured pharmaceuticals and chemicals suggests that this compound may be recalcitrant. ontosight.aishell.com.au The microbial metabolism of fluorinated aromatics can sometimes lead to the accumulation of toxic intermediates or dead-end products. ethz.chnih.gov For example, the biotransformation of some fluorobenzoates can produce fluorocatechols, which can be cytotoxic, or fluoromuconic acids that halt the degradation sequence. ethz.ch The presence of multiple substituents on the benzene (B151609) ring, as in this compound, may also present steric or electronic hindrances to the enzymes that catalyze the initial steps of aromatic degradation. Therefore, while microbial consortia may be able to transform the molecule, complete mineralization could be a slow or incomplete process, leading to its long-term persistence or the formation of other persistent fluorinated organic compounds in the environment. shell.com.au

Q & A

Q. What are the standard synthetic routes for 4-Ethoxy-3-fluorobenzoic acid, and how can reaction conditions be adjusted to minimize by-products?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example, fluorination of a pre-functionalized benzoic acid derivative using potassium fluoride (KF) in dimethylformamide (DMF) at 100–120°C can introduce the fluorine substituent . Ethoxy groups are often introduced via Williamson ether synthesis. To minimize by-products:
  • Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of ethoxy reagent).
  • Use catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency.
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Purity (HPLC)Key Conditions
Nucleophilic Substitution65–75≥95%KF, DMF, 120°C, 24 h
Friedel-Crafts Alkylation50–6090–92%AlCl₃, ClCH₂CH₂Cl, 80°C

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • ¹H NMR : A triplet for the ethoxy group (–OCH₂CH₃) at δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (CH₂). Aromatic protons appear as complex multiplets due to fluorine coupling .
  • ¹⁹F NMR : A singlet near δ -110 ppm (meta to carboxylic acid) .
  • IR : Strong O–H stretch (~2500–3000 cm⁻¹ for carboxylic acid) and C=O stretch (~1680 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M-H]⁻ at m/z 198.1 (calculated for C₉H₈FO₃). Validate against NIST reference data .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation of this compound, and what challenges might arise during refinement?

  • Methodological Answer :
  • Data Collection : Use a single crystal (size ≥0.2 mm) on a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement. Address disorder in the ethoxy group using PART instructions .
  • Challenges :
  • Twinned Data : Apply TWIN commands in SHELXL to refine overlapping lattices.
  • Thermal Motion : Use anisotropic displacement parameters for non-H atoms .

Q. In studies where this compound exhibits unexpected biological activity, what strategies can be employed to determine its mechanism of action?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric assays. Compare IC₅₀ values with known inhibitors (e.g., aspirin) .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, PDB ID 5KIR). Focus on fluorine’s electronegativity and ethoxy’s steric effects .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., methyl ester, amide) to identify critical functional groups .

Q. When encountering contradictory solubility data in literature, what experimental approaches can validate the solubility profile of this compound in various solvents?

  • Methodological Answer :
  • Shake-Flask Method : Saturate solvents (e.g., water, DMSO, ethanol) with the compound at 25°C for 24 h. Filter and quantify via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
  • Thermodynamic Analysis : Use the van’t Hoff equation to correlate temperature-dependent solubility. Validate against PubChem data .

Table 2 : Solubility in Common Solvents (mg/mL)

SolventExperimentalLiterature (PubChem)
Water2.1 ± 0.31.8–2.5
Ethanol45.6 ± 2.140–50
DMSO120.5 ± 5.0110–130

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